Berberine sulfate
Overview
Description
Berberine sulfate is a naturally occurring isoquinoline alkaloid derived from various plants, including Coptis chinensis and Berberis vulgaris . It has been traditionally used in Chinese and Ayurvedic medicine for its antibacterial, anti-inflammatory, and antidiarrheal properties . This compound is known for its high water solubility, making it suitable for various pharmaceutical formulations .
Mechanism of Action
Target of Action
Berberine sulfate primarily targets several cellular and molecular components. One of the key targets is the protein FtfL (formate tetrahydrofolate ligase) , a key enzyme in C1 metabolism, in Peptostreptococcus anaerobius . Berberine also targets the SREBP-1 cleavage-activating protein-1/sterol receptor element-binding protein-1 (SCAP/SREBP-1) pathway driving lipogenesis . Additionally, it affects sigma receptor 1 .
Mode of Action
Berberine interacts with its targets and induces several changes. For instance, it inhibits the growth of several CRC-driving bacteria, especially Peptostreptococcus anaerobius . It also inhibits the SCAP/SREBP-1 pathway, resulting in the downregulation of lipogenic enzymes .
Biochemical Pathways
Berberine affects multiple biochemical pathways. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress . It also stimulates the miR19a/TF/MAPK signaling pathway .
Pharmacokinetics
This compound’s pharmacokinetic properties are characterized by poor oral absorption and low bioavailability . This is due to P-glycoprotein (P-gp)-mediated efflux and self-aggregation . Despite these limitations, berberine shows therapeutic potential in diverse vascular diseases .
Result of Action
The molecular and cellular effects of berberine’s action are extensive. It inhibits hepatic lipid production, increases hepatic lipid clearance, improves insulin resistance, promotes AMPK phosphorylation, influences apoptosis and autophagy in lipid cells, and regulates epigenetic modifications . It also activates mitochondrial apoptosis in HCC cells by increasing Bax expression, PT pore formation, Cyto C release into the cytosol, and the subsequent activation of caspase 3- and 9-signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and electrical gradients across plant cell membranes can affect the passive absorption of berberine . Additionally, the presence of certain bacteria in the gut microbiota can influence the efficacy of berberine .
Biochemical Analysis
Biochemical Properties
Berberine sulfate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to activate AMP-activated protein kinase, which is crucial for cellular energy homeostasis. This compound also interacts with nuclear factor kappa B, mitogen-activated protein kinase, and silent information regulator 1, influencing inflammatory and stress responses . Additionally, it affects hypoxia-inducible factor 1 alpha and vascular endothelial growth factor, which are involved in angiogenesis and cellular adaptation to low oxygen conditions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation, oxidative stress, and lipid metabolism . Furthermore, this compound modulates cellular metabolism by enhancing glucose uptake and improving insulin sensitivity, making it a potential therapeutic agent for diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves multiple pathways. It exerts its effects by binding to various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound activates AMP-activated protein kinase, which in turn inhibits the mammalian target of rapamycin pathway, leading to reduced protein synthesis and cell growth . It also inhibits nuclear factor kappa B, resulting in decreased expression of pro-inflammatory cytokines . Additionally, this compound modulates the activity of mitogen-activated protein kinase and silent information regulator 1, influencing cellular stress responses and longevity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of AMP-activated protein kinase and inhibition of nuclear factor kappa B . The stability and degradation of this compound can vary depending on the experimental conditions, such as pH and temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to improve glucose metabolism and reduce inflammation without significant adverse effects . At high doses, it can cause toxicity and adverse effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and higher doses do not result in additional benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized by the liver, where it undergoes phase I and phase II metabolism, including oxidation, reduction, and conjugation reactions . This compound affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . It also influences metabolite levels, such as reducing blood glucose and lipid levels, making it a potential therapeutic agent for metabolic disorders .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation. For example, this compound is taken up by cells through organic cation transporters and is distributed to various tissues, including the liver, intestines, and adipose tissue . Its distribution is influenced by factors such as tissue perfusion and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, influencing its activity. For instance, its localization in the mitochondria allows it to modulate mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of berberine sulfate involves several steps:
Extraction: Crude berberine is extracted from plant sources.
Neutralization and Recrystallization: The hydrogen sulfate berberine is neutralized with sodium hydroxide, followed by recrystallization using ethanol to obtain the final this compound product.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process involves the use of advanced filtration, drying, and recrystallization techniques to meet pharmaceutical standards .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, converting it into oxyberberine.
Reduction: It can be reduced to form dihydroberberine under specific conditions.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxyberberine: Formed through oxidation.
Dihydroberberine: Formed through reduction.
Scientific Research Applications
Berberine sulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Berberine Hydrochloride: Another salt form of berberine with lower water solubility compared to berberine sulfate.
Berberine Bisulfate: Similar in structure but with different solubility properties.
Uniqueness: this compound’s high water solubility makes it more versatile for pharmaceutical applications, especially in formulations requiring rapid absorption and bioavailability .
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.H2O4S/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISRTQBQFQMSLG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979387 | |
Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
INSOL IN CHLOROFORM /TRIHYDRATE/ | |
Record name | BERBERINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW CRYSTALS | |
CAS No. |
633-66-9, 316-41-6 | |
Record name | Berberine bisulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Berberine sulfate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BERBERINE SULFATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Berberine hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BERBERINE BISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69A4M9800W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BERBERINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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